molecular formula C8H6ClNS B12129134 3-Chloro-2H-1,4-benzothiazine CAS No. 918968-14-6

3-Chloro-2H-1,4-benzothiazine

Cat. No.: B12129134
CAS No.: 918968-14-6
M. Wt: 183.66 g/mol
InChI Key: FSLWOFUSZXNBII-UHFFFAOYSA-N
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Description

3-Chloro-2H-1,4-benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2H-1,4-benzothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2H-1,4-benzothiazine is unique due to the presence of the chloro substituent, which can significantly alter its reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

CAS No.

918968-14-6

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

3-chloro-2H-1,4-benzothiazine

InChI

InChI=1S/C8H6ClNS/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2

InChI Key

FSLWOFUSZXNBII-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)Cl

Origin of Product

United States

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